molecular formula C14H11BrN2O B1525820 5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 875639-78-4

5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1525820
CAS RN: 875639-78-4
M. Wt: 303.15 g/mol
InChI Key: UWBXQMQUOGPEKU-UHFFFAOYSA-N
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Description

The compound “5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine” belongs to a class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom replacing a carbon atom .


Synthesis Analysis

While specific synthesis methods for “5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine” are not available, similar compounds such as 2,3-Diamino-5-bromopyridine can be prepared from 2-amino-3-nitro-5-bromopyridine via reduction using stannous chloride . Other methods involve the use of Grignard reagents .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and computational models. For instance, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be complex and varied. For instance, protodeboronation of pinacol boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the melting point of 2,3-Diamino-5-bromopyridine is 155 °C (dec.) (lit.) .

Scientific Research Applications

Synthesis and Antiviral Activity

The compound has been associated with the synthesis of antiviral agents. Particularly, a study explored the antiviral properties of various pyrrolo[2,3-d]pyrimidine nucleoside antibiotics and synthetic analogues, including 5-bromo derivatives, against RNA and DNA viruses. The C-5 substituted derivatives showcased substantial activity against RNA viruses, highlighting the importance of structural modification at C-5 and the potential of C-5 substituted analogues as biologically active agents (Bergstrom et al., 1984).

Heterocyclic Synthesis

The compound plays a significant role in the synthesis of complex heterocycles. For instance, studies have described the synthesis of hard-to-reach heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework by Fischer indole cyclization, underlining the possibility to build a 5-bromo-7-azaindole scaffold with varied substituents from available starting materials, which is valuable for pharmaceutical and agrochemical applications (Alekseyev et al., 2015).

Antibacterial and Antimicrobial Activity

The compound's derivatives have been examined for their antimicrobial activity. In particular, a study on the synthesis and antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives, including 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, demonstrated significant activity against aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

Spectroscopic and Density Functional Theory Studies

Spectroscopic and computational studies have been conducted on the compound, providing insights into its structural and electronic properties. For instance, a study performed spectroscopic characterization and density functional theory (DFT) analysis on 5-Bromo-2-(trifluoromethyl)pyridine, revealing its non-linear optical properties and interaction energies, which are crucial for understanding its reactivity and potential applications in material science (Vural & Kara, 2017).

Alkaloid Synthesis

The compound is utilized in the synthesis of natural alkaloids. Notably, a study presented a novel and efficient synthesis of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, the heterocyclic core of the variolin family of marine alkaloids. This route is significant for the synthesis of complex natural products and their analogues, which have various pharmaceutical applications (Mendiola et al., 2004).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For instance, 5-Bromo-2-methoxyphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c1-18-13-5-3-2-4-10(13)12-8-17-14-11(12)6-9(15)7-16-14/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBXQMQUOGPEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CNC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

875639-78-4
Record name 5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 50 ml round bottomed flask was charged with 403 mg of 5-bromo-3-[2-methoxy-1-(4-methoxy-phenyl)-vinyl]-pyridin-2-ylamine (1.2 mmol; combined E- and Z-isomers), 1,4-dioxane (5 ml), and 70% aqueous perchloric acid (250 μl). The flask, was fitted with a reflux condenser and nitrogen inlet adapter and heated in an oil bath to 100° C. for 8 hours. The reaction mixture was concentrated, then treated with 1.5 ml of a saturated aqueous solution of sodium bicarbonate followed by ethyl acetate (20 ml). The layers were separated, and the aqueous fraction was extracted twice with ethyl acetate. The combined organic fractions were washed with brine, dried (Na2SO4), filtered, and concentrated. The residue was triturated with ether to afford 300 mg (82%) of 5-bromo-3-(2-methoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine as a tan powder. 1H-NMR (d6-DMSO) δ=12.16 (br. s, 1H), 8.36 (d, 1H), 8.18 (d, 1H), 7.82 (d, 1H), 7.5.8 (d, 1H), 7.36 (t, 1H), 7.19 (d, 1H), 7.10 (t, 1H), 3.88 (s, 3H); MS m/z: 303 [H]+.
Name
5-bromo-3-[2-methoxy-1-(4-methoxy-phenyl)-vinyl]-pyridin-2-ylamine
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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